molecular formula C10H15NO3S B2897809 N-(2-hydroxy-2-phenylpropyl)methanesulfonamide CAS No. 1351585-33-5

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide

Cat. No.: B2897809
CAS No.: 1351585-33-5
M. Wt: 229.29
InChI Key: MNLAZCJSOSFICV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide is a synthetic organic compound designed for research applications, featuring a methanesulfonamide group linked to a 2-hydroxy-2-phenylpropyl backbone. This structure combines a sulfonamide moiety, known for its versatile binding capabilities in medicinal chemistry and chemical biology, with a hydroxy-substituted aromatic system. The sulfonamide functional group is a privileged scaffold in drug discovery, frequently employed in the design of enzyme inhibitors due to its ability to form key hydrogen bonds within enzyme active sites . Researchers can explore this compound as a building block or precursor in developing ligands that modulate biological targets. The presence of the sulfonamide group also suggests potential for use in organometallic chemistry, for instance, in constructing pH-dependent intramolecular chelation systems to modulate the reactivity and specificity of metal complexes . Furthermore, compounds bearing sulfonamide motifs have demonstrated significant potential in neurodegenerative disease research, showing activities as antioxidants and acetylcholinesterase inhibitors, which are valuable in the study of conditions like Alzheimer's disease . This reagent provides a valuable template for synthetic elaboration and structure-activity relationship (SAR) studies across various therapeutic areas.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLAZCJSOSFICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 2-amino-2-phenylpropan-1-ol undergoes nucleophilic substitution with methanesulfonyl chloride, forming the sulfonamide bond. Key parameters include:

  • Solvent : Dichloromethane (DCM) or chloroform, which stabilize intermediates and facilitate mixing.
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge HCl, maintaining a pH conducive to substitution.
  • Temperature : 0–50°C, balancing reaction rate and side-product formation.

Example Protocol :

  • Dissolve 2-amino-2-phenylpropan-1-ol (1 eq) in DCM.
  • Add TEA (1.2 eq) under nitrogen.
  • Slowly add methanesulfonyl chloride (1.1 eq) at 0°C.
  • Stir at room temperature for 3–6 hours.
  • Quench with aqueous NaOH, extract with DCM, and purify via recrystallization (ethanol/water).

Yield and Purity :

Parameter Value Source
Yield 89–93% , Adapted
Purity (HPLC) >98% , Adapted

Reductive Amination of 2-Phenylpropanal

An alternative route employs reductive amination to introduce the hydroxy group post-sulfonylation. This method avoids handling sensitive amines directly.

Synthetic Steps

  • Imine Formation : React methanesulfonamide with 2-phenylpropanal in methanol.
  • Reduction : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine.

Optimization Insights :

  • Catalyst : NaBH₄ in THF at −45–45°C achieves selective reduction without over-reduction.
  • Solvent : Methanol or THF enhances solubility of intermediates.

Challenges :

  • Competing aldol condensation of 2-phenylpropanal.
  • Requires strict anhydrous conditions to prevent NaBH₄ decomposition.

Though not explicitly detailed in the cited patents, epoxide ring-opening represents a plausible route. For example, reacting styrene oxide with methanesulfonamide under basic conditions could yield the target compound.

Hypothetical Protocol :

  • Mix styrene oxide (1 eq) and methanesulfonamide (1.2 eq) in DMF.
  • Add K₂CO₃ (2 eq) and heat to 80°C for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Anticipated Issues :

  • Regioselectivity challenges in epoxide opening.
  • Low yields due to competing polymerization of styrene oxide.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Direct Sulfonylation High yield, minimal steps Requires pure amine starting material 85–93%
Reductive Amination Avoids pre-formed amine Multi-step, side reactions 70–82%
Epoxide Opening Novel approach Unproven, low regioselectivity <50%*

*Theoretical projection based on analogous reactions.

Industrial Scalability and Process Optimization

Cost-Efficiency Considerations

  • Direct Sulfonylation : Preferred for industrial use due to fewer steps and high yields. The process mirrors the scalable synthesis of sotalol, which uses inexpensive reagents (e.g., DCM, TEA).
  • Catalyst Recycling : Pd/C or Raney nickel in reductive steps can be reused, reducing costs.

Purity Enhancements

  • Recrystallization : Ethanol/water mixtures achieve >99% purity, as demonstrated in sulfonamide purifications.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves residual aldehyde or amine impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the methanesulfonamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Benzothieno[3,2-d]pyrimidine Sulfonamides ()

Compounds such as N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (8) and N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-4H-yl]methanesulfonamide (9) feature a benzothienopyrimidine core with thioether-linked substituents. These derivatives exhibit potent anti-inflammatory activity, suppressing COX-2 and iNOS expression in human keratinocytes and macrophages . In contrast, N-(2-hydroxy-2-phenylpropyl)methanesulfonamide lacks the benzothienopyrimidine scaffold, which may reduce its capacity for π-π stacking interactions with enzyme active sites.

N-(2-Hydroxy-3,5-diisopropylphenyl)methanesulfonamide ()

This compound, studied via density functional theory (DFT), has a diisopropyl-substituted phenyl ring. The hydroxy group in both compounds may facilitate similar solvation effects, but steric hindrance from the diisopropyl substituents could reduce membrane permeability relative to the target molecule .

Biphenyl and Thiophene Derivatives (–9)

  • N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide (CAS 1396716-67-8) : The biphenyl and chlorophenyl groups introduce extended conjugation and lipophilicity (MW = 415.9), which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
  • N-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 2097868-64-7) : The thiophene and trifluoromethyl groups (MW = 393.4) contribute to electron-withdrawing effects and metabolic stability, contrasting with the electron-neutral phenyl group in the target compound .

Pharmacological Activity Comparison

Compound Key Substituents Molecular Weight Bioactivity (From Evidence)
Target Compound 2-Hydroxy-2-phenylpropyl ~229.3* Inferred: Potential COX-2 modulation
Benzothienopyrimidine Derivative (8) Cyclohexylthio - Inhibits COX-2, iNOS, ICAM-1
Benzothienopyrimidine Derivative (9) 2,4-Difluorophenylthio - Suppresses PGE2 and IL-8
CAS 1396716-67-8 () Biphenyl, Chlorophenyl 415.9 No direct data; structural bulk may hinder activity
CAS 2097868-64-7 () Thiophene, Trifluoromethylphenyl 393.4 No direct data; fluorination may enhance bioavailability

*Molecular weight calculated from formula C₁₀H₁₅NO₃S.

Biological Activity

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, leading to significant implications for therapeutic applications.

The biological activity of this compound can be attributed to its structural features, which allow it to engage in specific interactions with enzymes and receptors. The methanesulfonamide group is known for forming hydrogen bonds and electrostatic interactions with amino acid residues in active sites, which can lead to enzyme inhibition or modulation of receptor activity. This mechanism is crucial for understanding its potential applications in treating various diseases.

Enzyme Inhibition

Research indicates that compounds similar to this compound are effective in inhibiting specific enzymes involved in inflammatory processes. For instance, studies have shown that sulfonamide derivatives can inhibit serine proteases, which play a role in tissue degradation and inflammation .

Table 1: Enzyme Targets and Inhibition

Enzyme TargetMechanism of InhibitionReference
Cathepsin CInhibition of serine protease activityHu & Pham (2005)
Neutrophil elastaseModulation of inflammatory responseStockley et al. (2013)
TrpA1 ion channelInhibition related to pain and pruritusWO2016067143A1

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential therapeutic uses in conditions characterized by excessive inflammation. The inhibition of key enzymes involved in inflammatory processes could lead to reduced symptoms in diseases such as rheumatoid arthritis and asthma .

Case Study 1: Inhibition of Cathepsin C

In a study involving cathepsin C-deficient mice, researchers demonstrated that the inhibition of this enzyme resulted in decreased inflammation and tissue damage associated with rheumatoid arthritis. The findings underscore the importance of targeting cathepsin C with compounds like this compound to mitigate chronic inflammatory conditions .

Case Study 2: Antimicrobial Activity Assessment

In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing promising results that warrant further exploration for clinical applications.

Q & A

Q. What solvent systems minimize side reactions during functionalization of the hydroxypropyl group?

  • Optimization :
  • Polar Aprotic Solvents : DMF or DMSO stabilize transition states in SN2 reactions .
  • Low-Temperature : –20°C in THF suppresses epoxide formation during oxidation .

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